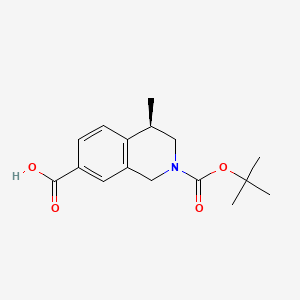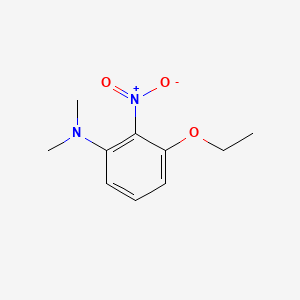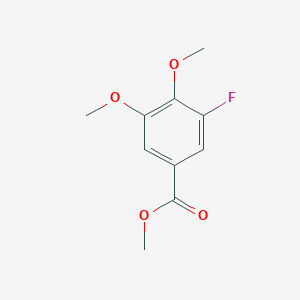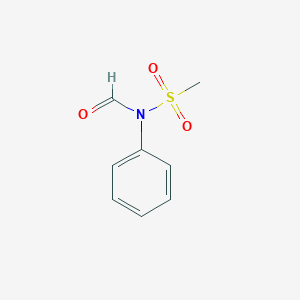
4-(Difluoromethyl)-2,6-difluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2,6-difluorobenzaldehyde is an organic compound characterized by the presence of difluoromethyl and difluorobenzaldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,6-difluorobenzaldehyde typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzaldehyde with difluoromethylating agents such as difluoromethyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(Difluoromethyl)-2,6-difluorobenzoic acid.
Reduction: 4-(Difluoromethyl)-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)-2,6-difluorobenzaldehyde
- 4-(Chloromethyl)-2,6-difluorobenzaldehyde
- 4-(Bromomethyl)-2,6-difluorobenzaldehyde
Comparison: 4-(Difluoromethyl)-2,6-difluorobenzaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl counterpart, it has different reactivity and stability profiles. The difluoromethyl group is less electron-withdrawing than the trifluoromethyl group, leading to variations in chemical behavior and biological activity .
Propiedades
Fórmula molecular |
C8H4F4O |
|---|---|
Peso molecular |
192.11 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C8H4F4O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |
Clave InChI |
SJLLHTUGZSZUJI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C=O)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)



![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)




amino}benzoate](/img/structure/B14018028.png)



![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
